N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. In
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. GABA is the major inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. It has also been shown to have analgesic effects in animal models. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been investigated for its potential effects on cognitive and behavioral deficits in preclinical models of Angelman syndrome.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide is not orally bioavailable, and therefore must be administered via injection or infusion.
Future Directions
There are several future directions for the study of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide. One area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Another area of interest is its potential use in the treatment of Angelman syndrome, as it has been shown to improve cognitive and behavioral deficits in preclinical models. Further research is also needed to investigate the long-term effects and safety of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide in humans.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves a series of chemical reactions starting from cyclohexanone. The first step is the conversion of cyclohexanone to N-cyclohexylidene-cyclohexanamine using morpholine and para-toluenesulfonic acid. This intermediate is then reacted with chloroacetyl chloride to form N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine. The final step involves the reaction of N-(chloroacetyl)-N-cyclohexyl-cyclohexanamine with 4,5-dichloro-6-oxo-1,6-dihydropyridazine to form N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. It has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. In addition, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been studied in preclinical models of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disabilities. In these models, N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide has been shown to improve cognitive and behavioral deficits.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2/c14-9-6-17-19(12(21)11(9)15)7-10(20)18-13(8-16)4-2-1-3-5-13/h6H,1-5,7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGCOHDFODAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.